4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of bromine and iodine atoms in its structure makes it a versatile intermediate for various chemical reactions.
Preparation Methods
The synthesis of 4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong bases and halogenating agents to introduce the bromine and iodine atoms into the pyrrolopyridine ring. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis techniques and continuous flow reactors.
Chemical Reactions Analysis
4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organometallic compounds and halide exchange reagents.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to remove halogens. Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. Palladium catalysts are often employed in these reactions.
Scientific Research Applications
4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a lead compound in drug discovery.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity to these targets, potentially inhibiting their activity. The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar compounds to 4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine include other halogenated pyrrolopyridines, such as:
- 4-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine
- 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
These compounds share structural similarities but differ in their substitution patterns and functional groups, which can influence their chemical reactivity and biological activity. The unique combination of bromine and iodine in this compound makes it particularly valuable for specific applications in medicinal chemistry and industrial synthesis.
Properties
IUPAC Name |
4-bromo-1-(cyclopropylmethyl)-3-iodopyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrIN2/c12-8-3-4-14-11-10(8)9(13)6-15(11)5-7-1-2-7/h3-4,6-7H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLISZQJPYJMRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C3=C(C=CN=C32)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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